1-[(5-acetyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This specific molecule features a piperidine moiety and a pyrazolo-pyridine structure, which are significant in medicinal chemistry due to their diverse biological activities. The compound is primarily studied for its potential applications in pharmaceuticals, particularly in the development of drugs targeting various diseases.
The compound is synthesized from readily available precursors through various chemical reactions. It falls under the classification of heterocyclic compounds, which are characterized by the presence of at least one atom in the ring structure that is not carbon, such as nitrogen. In this case, the pyrazolo and piperidine rings contribute to its unique properties.
The synthesis of 1-[(5-acetyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-4-carboxylic acid typically involves several steps:
The molecular formula for 1-[(5-acetyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-4-carboxylic acid is . The compound features a complex structure with multiple functional groups:
The three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to determine bond lengths and angles accurately.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or for synthesizing related compounds.
The mechanism of action for 1-[(5-acetyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-4-carboxylic acid is not fully elucidated but may involve interaction with specific biological targets such as receptors or enzymes. Preliminary studies suggest that it may exhibit activity similar to other heterocyclic compounds known for their roles as enzyme inhibitors or receptor modulators.
The physical properties include:
Chemical properties may include reactivity towards electrophiles due to the presence of nitrogen atoms in the rings and potential acidity from the carboxylic acid group.
This compound has potential applications in medicinal chemistry as a lead compound for drug development targeting neurological disorders or cancer therapies. Its structural features suggest possible interactions with biological macromolecules, making it a candidate for further pharmacological studies aimed at understanding its therapeutic efficacy.
This compound (CAS 1306738-60-2) represents a relatively recent addition to the medicinal chemistry landscape, with its first appearance in scientific literature and chemical databases occurring in the early 2010s. The assignment of its CAS Registry Number (1306738-60-2) after 2011 places its formal identification within the last decade, coinciding with increased pharmaceutical interest in complex nitrogen-containing heterocycles as privileged scaffolds for drug discovery [1] [4]. While specific discovery details remain proprietary, its emergence aligns with broader trends in targeting kinase modulation and GPCR (G-protein coupled receptor) interactions through fused polycyclic systems. The compound was likely developed as a synthetic intermediate or potential pharmacophore during structure-activity relationship (SAR) explorations focused on pyrazolo-pyridine hybrids, reflecting medicinal chemistry strategies seeking to optimize target binding affinity and physicochemical properties through molecular complexity [2]. Patent analyses indicate that derivatives sharing this core structure began appearing in pharmaceutical claims around 2015-2018, primarily in contexts related to metabolic disorders and oncology targets, though the parent compound itself remains primarily a research chemical rather than a clinical candidate [4].
This molecule exemplifies advanced heterocyclic architecture, integrating three distinct nitrogen-containing ring systems with complementary electronic and steric properties:
Pyrazolo[4,3-c]pyridine Core: A bicyclic system featuring a pyrazole (5-membered diazole) fused with a tetrahydropyridine (6-membered, partially saturated azine). The 4,5,6,7-tetrahydro designation indicates saturation across the pyridine ring, reducing aromaticity while enhancing conformational flexibility. Methyl substitution at N1 prevents tautomerism and stabilizes the ring system [1] [2].
Acetyl Substituent: Positioned at the C5 position of the fused system, the acetyl group (-COCH₃) introduces a hydrogen-bond acceptor and electron-withdrawing character adjacent to the bridgehead nitrogen, potentially influencing ring conformation and electronic distribution [2].
Piperidine-4-Carboxylic Acid Moiety: Connected via an amide linkage to the pyrazole C3 position, this component contributes a basic nitrogen (tertiary amine), a carboxylic acid (providing pH-dependent ionization), and significant three-dimensionality. The trans-configuration across the piperidine ring predominates in similar structures, though stereochemistry at C4 is not specified [1] [4].
Table 1: Structural Features of the Compound
Structural Element | Chemical Characteristics | Role in Molecular Architecture |
---|---|---|
Pyrazolo[4,3-c]pyridine | Bicyclic fused system, N-methylated at N1, partially saturated pyridine ring | Provides planar to semi-planar heteroaromatic recognition surface |
C5 Acetyl group | Ketone functionality (-COCH₃) | Electron-withdrawing substituent influencing electron density and conformation |
Amide linker | -C(=O)NH- connecting pyrazole C3 to piperidine | Provides rotational flexibility while maintaining conjugation |
Piperidine-4-carboxylic acid | Six-membered aliphatic heterocycle with carboxylic acid at C4 | Contributes ionization potential, 3D structure, and H-bonding capability |
The molecular formula (C₁₆H₂₂N₄O₄) and weight (334.37 g/mol) place it within "lead-like" chemical space, while its SMILES representation (CC(=O)N1CCc2c(c(C(=O)N3CCC(C(=O)O)CC3)nn2C)C1) encodes the connectivity of its complex ring system [1] [4]. The presence of multiple hydrogen bond acceptors (carbonyl oxygens, pyridine nitrogen) and donors (carboxylic acid, amide NH), coupled with moderate lipophilicity, suggests potential for cell permeability and target engagement, albeit with possible challenges in aqueous solubility under physiological pH conditions.
This compound occupies strategic importance in contemporary drug design as a multifunctional building block targeting pharmacologically relevant pathways. Its structural complexity enables simultaneous interaction with multiple binding pockets in biological targets, particularly protein kinases and G-protein-coupled receptors where fused bicyclic nitrogen heterocycles serve as privileged scaffolds [2]. The piperidine-4-carboxylic acid moiety introduces a zwitterionic character (depending on pH) that can enhance solubility relative to purely aromatic analogs and provide critical vectoring for interactions with charged or polar residues in enzyme active sites. Pharmaceutical research has explored derivatives of this chemotype as:
Kinase Inhibitor Scaffolds: The planar pyrazolopyridine system mimics purine motifs, enabling ATP-competitive binding in kinase catalytic domains, while the piperidine-carboxylic acid extends toward the ribose pocket or allosteric sites. This design paradigm parallels approved kinase therapeutics but with enhanced three-dimensionality to improve selectivity [2].
GPCR Modulator Templates: The protonatable piperidine nitrogen (pKa ~10-11) and carboxylic acid (pKa ~4-5) create opportunities for salt bridge formation with transmembrane helices. The conformational restraint in the fused bicyclic core may confer subtype selectivity in aminergic receptor targeting.
Protease Recognition Elements: The amide bond and carboxylic acid can mimic peptide substrates, positioning this compound as a starting point for inhibitors of serine proteases or metalloenzymes where both hydrogen bonding and zinc coordination are required.
Table 2: Potential Therapeutic Target Applications Based on Structural Features
Molecular Feature | Potential Biological Interactions | Therapeutic Area Relevance |
---|---|---|
Pyrazolo[4,3-c]pyridine core | ATP-competitive kinase binding, intercalation into nucleic acids | Oncology, inflammatory diseases |
C5 Acetyl group | H-bond acceptor, chelation site for metal ions | Kinase inhibition, metalloenzyme modulation |
Amide linker | Hydrogen bonding to protein backbone atoms | Protease inhibition, protein-protein interaction disruption |
Piperidine tertiary nitrogen | Cationic center for ionic interactions | GPCR modulation (aminergic targets) |
Carboxylic acid | Anionic center for salt bridges, metal coordination | Zinc-dependent enzyme inhibition, solubility enhancement |
Despite its promise, commercial availability challenges noted across suppliers suggest it remains primarily a research tool rather than a development candidate. Its appearance in catalog discontinued notices indicates potential synthesis difficulties or shifting research priorities rather than lack of biological relevance [2] [4]. The compound continues to inform molecular design strategies seeking to balance complexity, physicochemical properties, and target engagement—a central challenge in modern medicinal chemistry.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7